molecular formula C19H24N4O2S2 B4186925 N'-(2-{[(4-METHOXYANILINO)CARBOTHIOYL]AMINO}-1-METHYLETHYL)-N-(4-METHOXYPHENYL)THIOUREA

N'-(2-{[(4-METHOXYANILINO)CARBOTHIOYL]AMINO}-1-METHYLETHYL)-N-(4-METHOXYPHENYL)THIOUREA

Cat. No.: B4186925
M. Wt: 404.6 g/mol
InChI Key: DWGHNSTXBLLJAT-UHFFFAOYSA-N
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Description

N’,N’‘’-1,2-propanediylbis[N-(4-methoxyphenyl)(thiourea)] is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of two thiourea groups attached to a 1,2-propanediyl backbone, with each thiourea group further substituted with a 4-methoxyphenyl group. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’,N’‘’-1,2-propanediylbis[N-(4-methoxyphenyl)(thiourea)] typically involves the reaction of 1,2-diaminopropane with 4-methoxyphenyl isothiocyanate. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of N’,N’‘’-1,2-propanediylbis[N-(4-methoxyphenyl)(thiourea)] can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N’,N’‘’-1,2-propanediylbis[N-(4-methoxyphenyl)(thiourea)] can undergo various chemical reactions, including:

    Oxidation: The thiourea groups can be oxidized to form corresponding sulfonyl derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N’,N’‘’-1,2-propanediylbis[N-(4-methoxyphenyl)(thiourea)] has a wide range of applications in scientific research, including:

    Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N’,N’‘’-1,2-propanediylbis[N-(4-methoxyphenyl)(thiourea)] is primarily based on its ability to interact with specific molecular targets. The thiourea groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s interaction with cellular components can lead to alterations in cellular functions, contributing to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-1,2-Propanediylbis(4-methoxybenzamide)
  • N,N’-1,2-Propanediylbis(4-methoxybenzenesulfonamide)
  • N,N’‘-1,2-propanediylbis[N’-phenyl(thiourea)]

Uniqueness

N’,N’‘’-1,2-propanediylbis[N-(4-methoxyphenyl)(thiourea)] is unique due to the presence of both thiourea and 4-methoxyphenyl groups, which impart distinct chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-(4-methoxyphenyl)-3-[1-[(4-methoxyphenyl)carbamothioylamino]propan-2-yl]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2S2/c1-13(21-19(27)23-15-6-10-17(25-3)11-7-15)12-20-18(26)22-14-4-8-16(24-2)9-5-14/h4-11,13H,12H2,1-3H3,(H2,20,22,26)(H2,21,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWGHNSTXBLLJAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=S)NC1=CC=C(C=C1)OC)NC(=S)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-(2-{[(4-METHOXYANILINO)CARBOTHIOYL]AMINO}-1-METHYLETHYL)-N-(4-METHOXYPHENYL)THIOUREA
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N'-(2-{[(4-METHOXYANILINO)CARBOTHIOYL]AMINO}-1-METHYLETHYL)-N-(4-METHOXYPHENYL)THIOUREA
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N'-(2-{[(4-METHOXYANILINO)CARBOTHIOYL]AMINO}-1-METHYLETHYL)-N-(4-METHOXYPHENYL)THIOUREA
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N'-(2-{[(4-METHOXYANILINO)CARBOTHIOYL]AMINO}-1-METHYLETHYL)-N-(4-METHOXYPHENYL)THIOUREA
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N'-(2-{[(4-METHOXYANILINO)CARBOTHIOYL]AMINO}-1-METHYLETHYL)-N-(4-METHOXYPHENYL)THIOUREA
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N'-(2-{[(4-METHOXYANILINO)CARBOTHIOYL]AMINO}-1-METHYLETHYL)-N-(4-METHOXYPHENYL)THIOUREA

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